molecular formula C11H17N B2551664 2-methyl-1-(3-methylphenyl)propan-1-amine CAS No. 854184-33-1

2-methyl-1-(3-methylphenyl)propan-1-amine

Cat. No.: B2551664
CAS No.: 854184-33-1
M. Wt: 163.264
InChI Key: IMVAKVFGEUFQCZ-UHFFFAOYSA-N
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Description

2-methyl-1-(3-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H15N It is structurally related to methamphetamine and is known for its stimulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Investigated for its effects on biological systems, particularly its stimulant properties.

    Medicine: Explored for potential therapeutic applications, although its use is limited due to its structural similarity to controlled substances.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-(3-methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(3-methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological properties and reactivity. Its structural similarity to methamphetamine and methiopropamine makes it a compound of interest for research into stimulant effects and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAKVFGEUFQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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